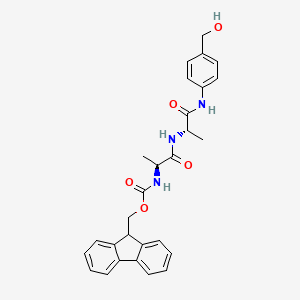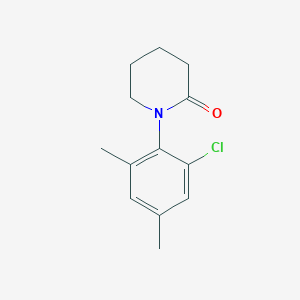
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of fluorine and chlorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce fluorine and chlorine atoms into the aromatic ring. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride (SOCl2) for chlorination.
Methylation and Difluoromethylation: Methylation can be carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). Difluoromethylation can be achieved using difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of antifungal, antibacterial, and antiviral agents.
Agriculture: The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It can be employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can affect pathways related to cell growth, metabolism, and signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the difluoromethyl group.
1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(methyl)-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both fluorine and chlorine atoms, as well as the difluoromethyl group. These structural features can enhance its reactivity, stability, and specificity in various applications.
Properties
Molecular Formula |
C10H7ClF3N3O |
|---|---|
Molecular Weight |
277.63 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H7ClF3N3O/c1-5-15-17(10(18)16(5)9(13)14)8-3-2-6(11)4-7(8)12/h2-4,9H,1H3 |
InChI Key |
WPCDJTIPGVMACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile](/img/structure/B8407368.png)





![Ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate](/img/structure/B8407417.png)





![7,8-Dihydroindeno[5,4-b][1,4]oxazine-2,9(1H,3H)-dione](/img/structure/B8407461.png)
